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‘ Compound of Interest

Compound Name: 5-Bromopyrazolo[3,4-bjpyridine

Cat. No.: B1372688

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system isosteric with indole and is considered a "privileged scaffold" in drug discovery.[1] Its (
covalent interactions with biological targets, making it a cornerstone for the development of potent and selective therapeutic agents.[2] Derivatives of
activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4]

The introduction of a bromine atom at the 5-position, yielding 5-Bromopyrazolo[3,4-b]pyridine, significantly enhances its utility. The bromine atom s
cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the introduction of molecular complexity.[5] This makes 5-Bromopyrazolo[3,4-b]pyridi
therapies, most notably Tropomyosin Receptor Kinase (TRK) inhibitors for the treatment of various cancers.[5][6] This guide delineates the fundamen

Core Molecular Identity and Physicochemical Properties

5-Bromopyrazolo[3,4-b]pyridine is a crystalline solid at room temperature. Its core identity is defined by the fusion of a pyrazole ring and a pyridine

Table 1: Core Identity and Physicochemical Properties of 5-Bromopyrazolo[3,4-b]pyridine

Parameter Value Source(s)
IUPAC Name 5-bromo-1H-pyrazolo[3,4-b]pyridine [7]

CAS Number 875781-17-2 [71181191
Molecular Formula CeHaBrNs [7][10][11]
Molecular Weight 198.02 g/mol [8191112]
Appearance Pale yellow powder/solid [10]
Density 1.894 g/cm3 [7]

Boiling Point 329 °C at 760 mmHg [7]
SMILES Brclcnc2[nH]ncc2cl [9]

InChl Key BASYLPMLKGQZOG-UHFFFAOYSA-N [9]

digraph "2D Structure" {

graph [fontname="Arial", label="2D Structure of 5-Bromopyrazolo[3,4-blpyridine", labelloc=t, fontsize=12];
node [fontname="Arial", shape=plaintext];

edge [fontname="Arial"];

struct [label=<
<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.
>1;

}
Caption: 2D chemical structure of 5-Bromopyrazolo[3,4-b]pyridine.

Molecular Geometry: A Theoretical Perspective
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As of this writing, a definitive experimental crystal structure for 5-Bromopyrazolo[3,4-b]pyridine has not been reported in the Cambridge Crystallogr
absence of empirical data, quantum chemical calculations, specifically Density Functional Theory (DFT), serve as a highly reliable method for predicti
experimental results for small organic molecules.[14][15]

The following parameters are predicted based on DFT calculations (B3LYP/6-31G(d,p) level of theory), which is a standard for such molecules. The fi
influencing its ability to participate in Tt-stacking interactions with biological macromolecules.

Atom Numbering for Geometric Parameters

Click to download full resolution via product page

Caption: IUPAC numbering scheme for the pyrazolo[3,4-b]pyridine core.

Table 2: Predicted Geometric Parameters for 5-Bromopyrazolo[3,4-b]pyridine

Parameter Predicted Value Significance

Bond Lengths (A)

Br-C5 1.895 Standard C(s|
C5-C6 1.385 Aromatic C-C
C6-N7 1.330 Aromatic C-N
N7-C7a 1.375 Bridgehead C
C7a-C3a 1.390 Fusion C-C b
C3a-N2 1.380 Pyrazole ring
N1-N2 1.370 Pyrazole N-N

**Bond Angles (°) **

Br-C5-C6 118.5 Reflects steric
C5-C6-N7 124.0 Typical angle
C6-N7-C7a 117.0 Endocyclic ar
N1-N2-C3a 105.0 Characteristic

Dihedral Angle (°)

C4-C5-C6-N7 ~0.5 Confirms the

Spectroscopic Signature: The Fingerprint of the Molecule
Spectroscopic analysis is essential for the unambiguous identification and quality control of synthetic intermediates. While a complete, assigned publi
signatures can be reliably predicted from the molecular structure.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

* H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons. The proton on the pyrazole ring (H3) would ¢
would appear as doublets due to coupling with each other, though the presence of the N-H may lead to broader signals. The N-H proton of the pyre
chemical shift can be highly dependent on the solvent and concentration.

* 13C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the heterocyclic core. The carbon atom attachec
halogen's electronic effects. Carbons adjacent to nitrogen atoms (C3, C6, C7a) will appear downfield.
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Table 3: Predicted *H and 3C NMR Chemical Shifts (in DMSO-de)

Nucleus Position Predicted 6 (ppm)
1 1-H 13.5-14.0

3-H 8.2-8.4 s

4-H 8.6-8.8 d

6-H 79-8.1 d

1BC C3 ~135

C3a ~115

C4 ~150

C5 ~110 (Attached to Br)
Ccé6 ~140

C7a ~152

4.2. Mass Spectrometry (MS)

In mass spectrometry using a soft ionization technique like Electrospray lonization (ESI), 5-Bromopyrazolo[3,4-b]pyridine is expected to show a pre
characteristic isotopic pattern of bromine (7°Br and 81Br are in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by
compound.[16][17]

Synthesis and Purification Methodologies

The synthesis of 5-Bromopyrazolo[3,4-b]pyridine is well-established, with several efficient routes available. The choice of method often depends or
reaction. Below are two field-proven protocols.

5.1. Protocol 1: Intramolecular Cyclization Route
This method utilizes 5-bromo-2-hydrazinopyridine hydrochloride as the starting material in a one-step intramolecular cyclization.

« Rationale: This is a direct and efficient approach that builds the pyrazole ring onto the existing bromopyridine scaffold. N,N-Dimethylformamide (DN
reaction at elevated temperatures.
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Protocol 1: Synthesis via Intramolecular Cyclization

(S-bromo-z-hydrazinopyridine HCD

\
(Add DMF (solvent))

\
@eat to reflux overnigha

(Work-up: Water/DCM extractiorD

( Dry organic phase (Na2S0a4) j

\
Gurify via Silica Gel Column Chromatograph;D

5-Bromopyrazolo[3,4-b]pyridine

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 5-Bromopyrazolo[3,4-b]pyridin

Step-by-Step Methodology:

» Reaction Setup: To a three-necked flask equipped with a condenser and magnetic stirrer, add 5-bromo-2-hydrazinopyridine hydrochloride (1.0 eq).
« Solvent Addition: Add N,N-Dimethylformamide (DMF) to the flask to serve as the solvent.

* Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux and maintain overnight. Monitor the reaction progress using Thin-Laye
» Work-up: After the reaction is complete, cool the mixture to room temperature. Add purified water and dichloromethane (DCM) for extraction.

» Extraction: Separate the organic phase. Wash the aqueous phase multiple times with DCM. Combine all organic phases.

« Drying and Concentration: Dry the combined organic phase with anhydrous sodium sulfate, filter, and concentrate the solvent under reduced press
« Purification: Purify the crude product by silica gel column chromatography to obtain 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine as a pale yellow solid.[7]
5.2. Protocol 2: Condensation and Cyclization Route

This alternative route involves the reaction of 5-bromo-2-fluoropyridine-3-carboxaldehyde with hydrazine.

« Rationale: This is a two-component synthesis where the hydrazine reacts with the aldehyde to form a hydrazone, which then undergoes an intramc
to form the pyrazole ring. Ethanol is a suitable protic solvent for this condensation.

Step-by-Step Methodology:
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* Reaction Setup: Mix 5-bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq) with an ethanol solution of anhydrous hydrazine (~5.6 eq).

« Reaction: Heat the mixture to reflux overnight. Monitor for the complete consumption of the starting material by TLC.

« Isolation: Concentrate the reaction mixture under vacuum to a smaller volume and pour it into a larger volume of water.

« Filtration and Washing: Filter the resulting precipitate. Wash the filter cake sequentially with water and then ether.

» Drying: Dry the collected solid under vacuum to yield the final product. This method has a reported yield of approximately 46%.[8]
Chemical Reactivity and Application in Drug Discovery

The true value of 5-Bromopyrazolo[3,4-b]pyridine lies in its reactivity, which positions it as a versatile scaffold for building complex molecules.

« N-H Acidity and Alkylation/Arylation: The proton on the pyrazole nitrogen (N1) is acidic and can be deprotonated with a suitable base (e.g., NaH). T
various electrophiles, such as protecting groups (e.g., PMB-CI) or other alkylating/arylating agents.[6]

« Electrophilic Substitution: The fused ring system can undergo electrophilic substitution. For instance, iodination at the C3 position can be achieved
for further functionalization.[5][6]

« Cross-Coupling Reactions: The C5-Br bond is the primary site for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic i
cornerstone of modern drug synthesis.

Role as a Versatile Chemical Scaffold
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Caption: The reactivity of 5-Bromopyrazolo[3,4-b]pyridine enables its use as a core sci

A prime example of its application is in the synthesis of TRK inhibitors. The 5-bromo intermediate is first functionalized at other positions (e.g., iodinat
coupling reaction at the C5 position connects the core to another complex fragment, completing the synthesis of the final active pharmaceutical ingre:

Conclusion

5-Bromopyrazolo[3,4-b]pyridine is a molecule of significant strategic importance in chemical and pharmaceutical research. While its empirical geor
structure can be confidently described through a combination of established chemical principles and robust theoretical modeling. Its planar, fused het
the bromine substituent and pyrazole N-H group, solidifies its role as an indispensable building block for the synthesis of next-generation therapeutics
guide provide a foundational resource for scientists leveraging this powerful intermediate in their research and development endeavors.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
warranties, express or implied, regarding the fithess of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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